
2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid is an organic compound that belongs to the class of alpha-amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrimidine derivative with an amino acid precursor. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[e]pyrimidin-1-yl)propanoic acid: Shares a similar structure but with different substituents on the pyrimidine ring.
Indole derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Uniqueness
2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid is unique due to its specific structural features and the presence of both amino and carboxyl groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
1844-26-4 |
|---|---|
Fórmula molecular |
C7H9N3O4 |
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)1-3-2-9-7(14)10-5(3)11/h2,4H,1,8H2,(H,12,13)(H2,9,10,11,14) |
Clave InChI |
MADBMKNEPDPYIO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


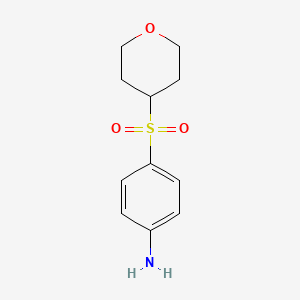
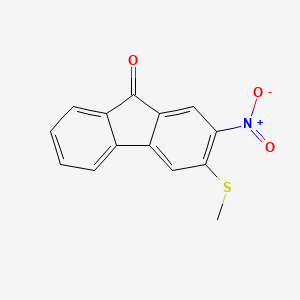
![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)

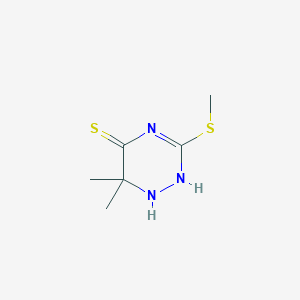
![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)
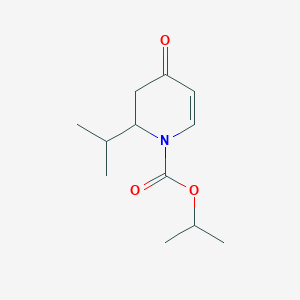

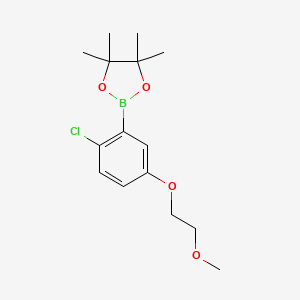

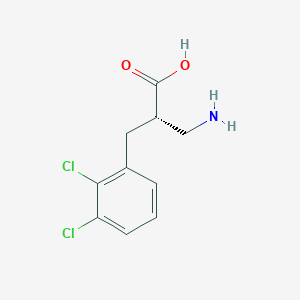
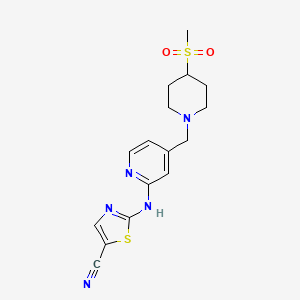
![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
